molecular formula C5H6F3N3 B1396697 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine CAS No. 899899-13-9

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

Cat. No.: B1396697
CAS No.: 899899-13-9
M. Wt: 165.12 g/mol
InChI Key: GZOALQBFRPTQPI-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine: is an organic compound featuring a pyrazole ring substituted with a trifluoroethyl group and an amine group. The presence of the trifluoroethyl group imparts unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine typically involves the reaction of pyrazole derivatives with trifluoroethylating agents. One common method includes the use of 2,2,2-trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group onto the pyrazole ring. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine is unique due to the presence of both the trifluoroethyl group and the amine group on the pyrazole ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)3-11-4(9)1-2-10-11/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOALQBFRPTQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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